Butyl(dimethoxy)silanol

説明

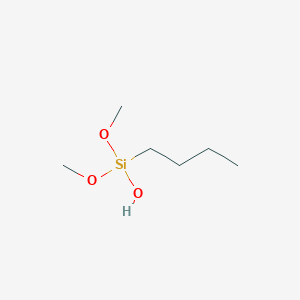

Structure

3D Structure

特性

IUPAC Name |

butyl-hydroxy-dimethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3Si/c1-4-5-6-10(7,8-2)9-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJPATCCPLZYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10711291 | |

| Record name | Butyl(dimethoxy)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918547-95-2 | |

| Record name | Butyl(dimethoxy)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of Butyl Dimethoxy Silanol Transformations

Mechanistic Elucidation of Silanol (B1196071) Hydrolysis and Condensation

The hydrolysis and condensation of silanols like butyl(dimethoxy)silanol are intricate processes involving several key mechanistic steps. Under acidic conditions, the reaction is initiated by the protonation of hydroxyl (OH) or alkoxy (OR) groups attached to the silicon atom. In contrast, under basic conditions, the silicon center is directly attacked by hydroxyl or silanolate anions. unm.edu

The prevailing mechanism for both hydrolysis and condensation of alkoxysilanes is the SN2-Si (bimolecular nucleophilic substitution at silicon) mechanism. nih.gov This mechanism is distinct from the SN2 reaction at a carbon center. Due to the larger size of the silicon atom compared to carbon, there is less steric repulsion for the incoming nucleophile. researchgate.net This facilitates the attack of a nucleophile, such as a hydroxyl ion or a deprotonated silanol group, on the silicon atom. nih.gov

The nature of the SN2@Si potential energy surface (PES) is influenced by the substituents on the silicon atom. For silicon, the reaction often proceeds through a single-well PES, indicating the formation of a stable intermediate. However, by increasing the steric demand of the substituents, the mechanism can shift towards a double-well PES, which is more characteristic of SN2 reactions at carbon centers. nih.govnih.gov

A key feature of the SN2-Si mechanism is the formation of hypervalent intermediates, specifically pentacoordinate or, in some cases, hexavalent silicon species. nih.gov During the nucleophilic attack, the silicon atom expands its coordination sphere to accommodate the incoming nucleophile, forming a transient pentacoordinate intermediate. This intermediate is often described as having a trigonal bipyramidal geometry. vu.nl The stability and lifetime of these intermediates are influenced by factors such as pressure, with increased pressure favoring their formation and potentially increasing the reaction rate. While pentacoordinate intermediates are widely accepted in the SN2-Si mechanism, the formation of hexavalent intermediates is also considered possible under certain conditions. nih.gov

Water plays a crucial and multifaceted role in the hydrolysis and condensation of alkoxysilanes. In the hydrolysis step, water acts as a reactant, cleaving the Si-OR bond to form a silanol (Si-OH) and an alcohol byproduct. wikipedia.org The concentration of water significantly impacts the reaction equilibrium. An excess of water can drive the hydrolysis reaction to completion, leading to the formation of silicic acids. uni-saarland.de

Conversely, the alcohol byproduct can participate in the reverse reaction, esterification, which can limit the extent of hydrolysis. In alcoholic solutions, an equilibrium is often established where a significant number of unhydrolyzed alkoxy groups remain. uni-saarland.de The presence of these residual alkoxy groups can influence the subsequent condensation pathways and the final structure of the resulting material. Furthermore, under certain conditions, condensation can proceed through the elimination of ether at higher temperatures, a reaction that becomes important when unhydrolyzed alkoxy groups are present. uni-saarland.de

Kinetic Studies of this compound Reactivity

The reactivity of this compound is quantified through kinetic studies that examine the rates of hydrolysis and condensation under various conditions. These studies provide insights into the factors that control the speed and outcome of the transformations.

The rates of both hydrolysis and condensation are highly dependent on environmental factors, most notably pH and temperature.

pH: The hydrolysis of alkoxysilanes exhibits a distinct pH-dependent rate profile, with the reaction being catalyzed by both acids and bases. unm.edu The rate is typically at a minimum around neutral pH (pH 7) and increases at both lower and higher pH values. unm.edu Similarly, the condensation rate is also pH-dependent, with the specific profile being influenced by the nature of the organic substituents on the silicon atom. unm.edu

Temperature: As with most chemical reactions, temperature has a significant effect on the reaction rates. For instance, the condensation of silanols to form siloxane bonds is a key step in the curing of silicone adhesives, and this process is influenced by temperature. newcastle.edu.au The rate of hydrolysis and condensation generally increases with temperature, as evidenced by studies on various alkoxysilanes. nih.govacs.org

The following table summarizes the general effects of pH and temperature on reaction rates:

| Environmental Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate |

| Low pH (Acidic) | Catalyzed, Rate increases | Catalyzed, Rate increases |

| Neutral pH (~7) | Minimum Rate | Rate is generally slow |

| High pH (Basic) | Catalyzed, Rate increases | Catalyzed, Rate increases |

| Increasing Temperature | Rate increases | Rate increases |

This table provides a general overview. Specific rate constants and dependencies will vary based on the exact silane (B1218182) and reaction conditions.

Both steric and electronic effects of the substituents attached to the silicon atom play a crucial role in determining the rates and selectivity of hydrolysis and condensation reactions.

Steric Factors: The size of the alkyl and alkoxy groups can hinder the approach of the nucleophile to the silicon center, thereby slowing down the reaction rate. nih.gov This steric hindrance is generally more pronounced in the condensation reaction than in the hydrolysis reaction. nih.gov For example, increasing the steric bulk of substituents around the silicon atom can alter the SN2@Si reaction mechanism. nih.govnih.gov

Electronic Factors: The electronic nature of the substituents influences the electrophilicity of the silicon atom. Electron-withdrawing groups increase the positive partial charge on the silicon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups, such as alkyl groups, decrease the electrophilicity of the silicon and slow down the reaction rate. unm.edu The substitution of alkyl groups for alkoxy groups increases the electron-providing effect, while hydrolysis (substitution of OH for OR) increases the electron-withdrawing effect. unm.edu These electronic effects can be modulated to control the reactivity of the silane. researchgate.netnih.gov

Hydrolysis Kinetics of Dimethoxy-Type Silanes

The hydrolysis of dimethoxy-type silanes, such as this compound, is a critical initial step in the sol-gel process and involves the substitution of methoxy (B1213986) groups with hydroxyl groups. This reaction is catalyzed by either acids or bases. nih.govunm.edu The general reaction can be represented as:

R(CH₃O)₂SiOH + H₂O → R(CH₃O)(OH)SiOH + CH₃OH R(CH₃O)(OH)SiOH + H₂O → R(OH)₂SiOH + CH₃OH

The kinetics of this process are influenced by several factors, including pH, catalyst type, solvent, and the steric and inductive effects of the organic substituent (the butyl group in this case). nih.govresearchgate.net

Under acidic conditions, the reaction mechanism typically involves the protonation of an alkoxy group, making it a better leaving group, followed by a nucleophilic attack by water on the silicon atom. nih.govjournalcsij.com The hydrolysis rate under acidic conditions is generally observed to increase with the electron-donating nature of the alkyl substituent. unm.edu For base-catalyzed hydrolysis, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.govd-nb.info In this case, electron-donating alkyl groups tend to retard the reaction rate. unm.edu

Studies on analogous dimethyldiethoxysilane (DMDEOS) have shown that the hydrolysis constant can range from 0 to 0.6 M⁻¹ min⁻¹ between pH 2 and 5. nih.gov The rate of hydrolysis for methoxysilanes is generally 6-10 times faster than that of corresponding ethoxysilanes due to the lower steric hindrance of the methoxy group. gelest.com

Table 1: Comparative Hydrolysis Rate Constants for Various Alkoxysilanes

| Silane | Catalyst/Conditions | Rate Constant | Reference |

|---|---|---|---|

| Dimethyldiethoxysilane (DMDEOS) | Acidic medium (pH 2-5) | 0 - 0.6 M⁻¹ min⁻¹ | nih.gov |

| Methyltriethoxysilane (MTES) | Acidic medium (pH 2-4) | 0 - 0.23 M⁻¹ min⁻¹ | nih.gov |

| Tetraethoxysilane (TEOS) | Acidic medium (pH 2-4) | 0 - 0.18 M⁻¹ min⁻¹ | nih.gov |

This table presents data for structurally related silanes to provide context for the expected reactivity of this compound.

Polymerization Dynamics of this compound

Following hydrolysis, the resulting silanol groups are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked polymer network. nih.govresearchgate.net

Oligomerization and Siloxane Network Formation Kinetics

The condensation process can occur through two primary pathways: water-producing condensation between two silanol groups or alcohol-producing condensation between a silanol group and an unhydrolyzed methoxy group. nih.gov The kinetics of these reactions are complex and depend on factors such as the concentration of silanols, pH, and catalyst. nih.govresearchgate.net

Crosslinking Mechanisms in Siloxane Polymerization

As the condensation reactions continue, the growing oligomers and polymer chains interconnect, leading to the formation of a three-dimensional cross-linked network. google.com For a difunctional silane derivative like this compound (after hydrolysis), the potential for branching and crosslinking is inherent. The butyl group will act as a non-reactive side group on the resulting polysiloxane chain.

The degree of crosslinking is a critical parameter that determines the mechanical and physical properties of the final material. Factors that favor condensation reactions, such as basic catalysts, tend to produce more highly branched and cross-linked networks. researchgate.net

Homogeneous Silicone Network Formation in Aqueous Sol-Gel Systems

In aqueous sol-gel systems, achieving a homogeneous silicone network is crucial for producing materials with uniform properties, such as optically transparent aerogels. dtic.mil The use of co-solvents and surfactants can aid in homogenizing the reaction mixture, especially given the initial immiscibility of many alkoxysilanes with water. The sol-gel process involves the gradual evolution of a solution of precursors into a sol, which then transforms into a gel as the siloxane network spans the entire volume. researchgate.netnih.gov The final structure of the network is highly dependent on the reaction conditions during the initial stages of hydrolysis and condensation. dtic.mil

Intermolecular Interactions and Self-Assembly Processes

Intermolecular forces, particularly hydrogen bonding, play a significant role in the behavior of this compound and its transformation products.

Hydrogen Bonding Networks Involving Silanol Groups

Silanol groups are more acidic than their alcohol counterparts, which leads to the formation of strong hydrogen bonds. ic.ac.uk These hydrogen bonds can form between silanol groups themselves (self-association) or with other hydrogen-bond accepting molecules. ic.ac.ukosti.gov In the context of polymerization, hydrogen bonding plays a crucial role in the aggregation of silanol-containing species, influencing the kinetics of condensation and the structure of the resulting network. nih.gov

The strength and nature of the hydrogen bonding network can be influenced by the steric bulk of the substituents on the silicon atom. osti.gov In the solid state, silanols often exhibit extensive hydrogen-bonded structures, forming dimers, chains, sheets, or three-dimensional networks. ic.ac.uk Recent studies have highlighted the importance of "nearly free silanols," which are weakly interacting and can be critical in the interaction of silica (B1680970) surfaces with other molecules. nih.govfrontiersin.orgnih.gov

Adsorption and Chemisorption Phenomena on Surfaces

The interaction of this compound with various surfaces is a critical aspect of its application in surface modification and material science. This process is governed by a sequence of adsorption and chemisorption phenomena, beginning with the initial physical adsorption of the molecule onto the substrate, followed by chemical bond formation. The nature of the surface, particularly the presence of hydroxyl groups, plays a pivotal role in the mechanism and kinetics of these transformations.

The adsorption and subsequent reaction of this compound on a hydroxylated surface, such as silica (SiO₂), typically proceed through a two-step mechanism: hydrolysis and condensation.

Hydrolysis: In the presence of surface-adsorbed water or atmospheric moisture, the methoxy groups (-OCH₃) of this compound undergo hydrolysis to form silanol groups (-OH) and methanol (B129727) as a byproduct. This step is often the rate-limiting step and can be influenced by factors such as pH and the presence of catalysts.

Condensation: The newly formed silanol groups on the this compound molecule can then react with the hydroxyl groups present on the surface of the substrate (e.g., Si-OH on a silica surface). This condensation reaction results in the formation of a stable covalent siloxane bond (Si-O-Si), effectively grafting the butylsilyl moiety onto the surface.

Hydrolysis: C₄H₉Si(OCH₃)₂(OH) + H₂O → C₄H₉Si(OH)₃ + 2CH₃OH

Condensation: Surface-OH + C₄H₉Si(OH)₃ → Surface-O-Si(OH)₂-C₄H₉ + H₂O

It is important to note that due to the lack of specific experimental data for this compound, the following detailed findings are based on studies of analogous short-chain alkylalkoxysilanes, such as dimethylamino-trimethylsilane and aminopropyltrimethoxysilane, on silica surfaces. These analogs provide valuable insights into the expected behavior of this compound.

Detailed Research Findings from Analogous Systems:

The reactivity and the resulting surface coverage of alkylsilanes are highly dependent on the density of silanol groups (Si-OH) on the substrate surface. Research on dimethylamino-trimethylsilane (DMA-TMS) demonstrates that it reacts selectively and rapidly with Si-OH groups in a self-limiting manner, while its reactivity with siloxane bridges (Si-O-Si) is significantly lower or negligible. kuleuven.bersc.org This indicates that the chemisorption of silanes like this compound is primarily dictated by the availability of surface hydroxyls.

The density of the resulting grafted layer is also sterically limited. For instance, the surface reaction of DMA-TMS on a hydroxyl-rich silica surface saturates when a density of approximately 2 -O-Si(CH₃)₃ groups per square nanometer is achieved. kuleuven.be This saturation corresponds to the steric limit of the trimethylsilyl (B98337) groups at the surface.

The following interactive data table summarizes the relationship between the initial surface hydroxyl group density and the resulting density of grafted trimethylsilyl groups after treatment with DMA-TMS, a monoalkoxysilane analog.

Surface Group Densities on SiO₂ Before and After DMA-TMS Treatment

| Surface Type | Initial -OH Density (groups/nm²) | Final -O-Si(CH₃)₃ Density (groups/nm²) |

|---|---|---|

| PEALD SiO₂ (-OH rich) | 2.5 | ~2.0 (Saturation) |

| Thermal SiO₂ (-O- rich) | Lower (unspecified) | Lower (unspecified) |

Quantitative analysis of other analogous systems, such as aminopropyltrimethoxysilane (APTMS), further illustrates the density of functional groups that can be achieved on a surface. The number of amine functional groups from APTMS on silica nanoparticles has been measured, providing an indication of the potential grafting density.

The interactive data table below presents the measured number of amine sites for aminofunctional trialkoxysilanes on silica nanoparticles, which can serve as a proxy for the potential density of butyl groups from this compound.

Measured Amine Functional Group Density on Modified SiO₂ Nanoparticles

| Modifying Agent | Measured Amine Sites (groups/nm²) |

|---|---|

| Aminopropyltrimethoxysilane (APTMS) | 2.7 |

| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | 7.7 |

Data from quantitative analysis by acid-base back titration. researchgate.net

The kinetics of the hydrolysis and condensation reactions are influenced by several factors. Generally, these reactions can be catalyzed by both acids and bases. nih.gov In acidic conditions, the alkoxide is protonated, making the silicon atom more electrophilic and susceptible to attack by water. nih.gov Under basic conditions, nucleophilic hydroxyl ions attack the silicon atom, and the deprotonation of silanol groups accelerates the condensation reaction. nih.govresearchgate.net The steric bulk of the alkyl group (in this case, butyl) and the alkoxy groups also affects the reaction rates, with larger groups generally slowing down the reaction. nih.gov

Advanced Analytical and Spectroscopic Characterization in Butyl Dimethoxy Silanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of Butyl(dimethoxy)silanol, offering non-destructive and quantitative information about its structure and dynamic behavior in solution and in the solid state.

Multinuclear NMR spectroscopy provides a complete picture of the this compound molecule. 1H and 13C NMR are used to map the organic moieties (butyl and methoxy (B1213986) groups), while 29Si NMR directly probes the silicon environment, which is central to the compound's reactivity.

1H NMR: The proton NMR spectrum allows for the identification of all hydrogen-containing functional groups. The butyl group exhibits characteristic signals for its methyl (CH₃), and three methylene (CH₂) groups. The methoxy groups (OCH₃) typically appear as a sharp singlet, while the hydroxyl proton (Si-OH) signal can vary in chemical shift and appearance (from sharp to broad) depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

13C NMR: The carbon-13 NMR spectrum complements the 1H NMR data by providing a signal for each unique carbon environment in the butyl and methoxy groups. The chemical shifts are influenced by the electronegativity of the adjacent atoms, with carbons closer to the silicon and oxygen atoms appearing further downfield. docbrown.infodocbrown.info

29Si NMR: As a technique with a wide chemical shift dispersion, 29Si NMR is highly diagnostic for characterizing the local environment of the silicon atom. nih.gov The hydrolysis of a precursor like butyltrimethoxysilane (B94862) to form this compound, and its subsequent self-condensation, can be monitored in situ. nih.govucsb.eduresearchgate.net The initial precursor would be a T⁰ species (zero siloxane bonds). Upon hydrolysis to this compound, the silicon environment remains T⁰. As condensation proceeds, T¹ (one siloxane bond), T² (two siloxane bonds), and T³ (three siloxane bonds) species are formed, each with a distinct and predictable chemical shift range. researchgate.net This allows for the quantitative tracking of reaction kinetics and the distribution of species in solution. afinitica.com

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds like butan-1-ol and other alkoxysilanes. docbrown.infodocbrown.infoosu.eduutsouthwestern.edu

For polymers and networks derived from this compound, solid-state NMR (ssNMR) is a powerful tool for characterizing their architecture. researchgate.net High-resolution techniques like Magic Angle Spinning (MAS) are employed to overcome line broadening observed in solid samples. researchgate.net

29Si ssNMR is particularly valuable for determining the degree of cross-linking within the polysiloxane network. nih.gov By analyzing the relative intensities of the T¹, T², and T³ signals, the extent of condensation and the density of the network can be quantified. This information is crucial for understanding the structure-property relationships of the final material. Cross-polarization (CP/MAS) experiments can be used to enhance the signals of silicon nuclei that are in close proximity to protons (like those in uncondensed Si-OH groups), while direct polarization (DP/MAS) provides more quantitative data on the bulk composition. researchgate.net

Table 2: Typical 29Si Solid-State NMR Chemical Shift Ranges for T-species in Polysiloxane Networks

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental formula of a compound. For this compound (C₆H₁₆O₃Si), HRMS can confirm its molecular formula by matching the experimentally measured mass of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to the calculated theoretical exact mass. The observation of the molecular ion can sometimes be challenging for silanols due to their potential for fragmentation in the ion source. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion of this compound), which is then fragmented by collision-induced dissociation (CID) or other methods. nih.govnih.gov The resulting product ions are then analyzed to reveal information about the molecule's structure. gre.ac.uk The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting charged and neutral fragments. youtube.com For this compound, characteristic fragmentation would involve the cleavage of Si-C, Si-O, and C-O bonds.

Table 3: Plausible Fragmentation Pathways for this compound in Tandem MS

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. nih.gov These techniques are highly sensitive to the presence of specific functional groups and can provide information on hydrogen bonding.

The infrared spectrum of this compound is characterized by several key absorption bands. A prominent broad band is typically observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the silanol (B1196071) group involved in hydrogen bonding. researchgate.net A sharper, less intense band for "free" (non-hydrogen-bonded) Si-OH groups may appear around 3700-3750 cm⁻¹. acs.org The aliphatic C-H stretching vibrations of the butyl and methoxy groups are found in the 2850-3000 cm⁻¹ region. The Si-O-H bending (δOH) and Si-O(H) stretching (νSi-O) vibrations are more complex and can be found in the 790-1030 cm⁻¹ range. nih.gov The assignment of these modes can be challenging due to coupling with other vibrations. nih.gov Strong absorptions corresponding to Si-O-C and C-O stretching are also expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data for various silanols and organosilicon compounds. researchgate.netnih.govnih.govrsc.orgresearchgate.net

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and analyzing the molecular weight distribution of its oligomeric and polymeric products. researchgate.net In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. researchgate.net

A significant challenge in the HPLC analysis of silanols is the interaction between the acidic silanol groups of the analyte and any residual, unreacted silanols on the surface of silica-based stationary phases. nih.govsepscience.com These secondary interactions can lead to poor peak shape (tailing) and affect retention times, particularly for polar and basic compounds. hplc.eupharmagrowthhub.com Therefore, the use of modern, high-purity, end-capped stationary phases is often necessary to achieve good chromatographic performance. researchgate.net

By coupling HPLC with detectors such as mass spectrometry (LC-MS), it is possible to separate and identify the various linear and cyclic siloxanol oligomers that form during the initial stages of condensation, providing detailed information on the reaction products. researchgate.net This allows for a thorough understanding of the polymerization process and the distribution of different species.

Gas Chromatography (GC) is a highly effective method for the analysis of volatile and thermally stable compounds, making it well-suited for this compound and its low-molecular-weight oligomers. dss.go.thresearchgate.net In GC, the sample is vaporized and separated as it travels through a column, with separation based on boiling point and interaction with the stationary phase. mdpi.com

GC can be used to determine the purity of this compound by separating it from volatile impurities or residual starting materials. It is also invaluable for analyzing the distribution of small oligomers formed during condensation reactions, including cyclic siloxanes like D3 and D4. shimadzu.com The use of a flame ionization detector (FID) is common for quantitative analysis, while coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra. dss.go.thfmach.it For complex mixtures of volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC) can provide significantly enhanced separation power. fmach.it

Interactive Table: Click on a parameter to see typical settings for silane (B1218182) analysis.

| Parameter | Typical Setting/Value | Purpose | References |

| Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) | Provides high-resolution separation of volatile compounds. | shimadzu.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. | fmach.it |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. | mdpi.com |

| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | Separates compounds based on their boiling points. | fmach.it |

| Detector | FID or Mass Spectrometer (MS) | Detects and quantifies (FID) or identifies (MS) the separated compounds. | dss.go.thmdpi.com |

Surface-Sensitive Analytical Methods

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nanometers of a surface. carleton.eduazooptics.com This makes it an ideal tool for characterizing thin films or surface modifications created using this compound. spectroscopyeurope.com

In an XPS experiment, the surface is irradiated with X-rays, causing the emission of core-level electrons. ipfdd.de The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is sensitive to the element's local chemical environment (i.e., its oxidation state and bonding partners). carleton.eduresearchgate.net

When analyzing a surface treated with this compound, XPS can confirm the presence of silicon, oxygen, and carbon. researchgate.netmdpi.com High-resolution scans of the Si 2p, O 1s, and C 1s peaks provide detailed chemical state information. For instance, the Si 2p peak can be deconvoluted to distinguish between silicon in a siloxane (Si-O-Si) network versus silicon bonded to carbon (Si-C) or methoxy groups (Si-O-C). mdpi.com This level of detail is crucial for confirming the structure and integrity of self-assembled monolayers or polymer films on a substrate.

Interactive Table: Click on an element to see its typical binding energy range in XPS.

| Element | Core Level | Chemical State | Typical Binding Energy (eV) | References |

| Silicon | Si 2p | Si-O (Siloxane/Silica) | 102.5 - 103.5 | mdpi.com |

| Silicon | Si 2p | Si-C | ~101.0 | mdpi.com |

| Oxygen | O 1s | Si-O-Si | ~532.5 | mdpi.com |

| Carbon | C 1s | C-C, C-H | ~285.0 | mdpi.com |

| Carbon | C 1s | C-O, C-Si | 286.0 - 287.0 | mdpi.com |

Atomic Force Microscopy (AFM) for Surface Topography and Localized Interactions

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to investigate the topography and localized properties of surfaces modified with this compound. By scanning a sharp tip over the sample surface, AFM can generate three-dimensional images that reveal details about the nanoscale morphology of the silane layer.

In the context of this compound research, AFM is employed to visualize the structure of self-assembled monolayers or thin films on various substrates, such as silicon wafers or mica. The analysis provides information on the uniformity and completeness of the silane coating. For instance, AFM imaging can distinguish between a smooth, well-ordered monolayer and the formation of islands or agglomerates due to polymerization of the silane molecules. nih.govresearchgate.net The roughness of the surface can be quantitatively assessed, providing a measure of the coating's quality. nih.gov

Furthermore, AFM can probe localized interactions, such as adhesion and friction, at the nanoscale. By measuring the forces between the AFM tip (which can be chemically modified) and the silane-treated surface, researchers can gain insights into the mechanisms of adhesion and the influence of the silane network structure on its interaction with other materials, like polymers. researchgate.net These measurements are crucial for understanding how this compound functions as a coupling agent or adhesion promoter.

Table 1: Illustrative AFM Surface Roughness Data for a Substrate Before and After Modification with a Silane Agent. This table presents hypothetical data to illustrate the typical output of an AFM analysis in this context.

| Sample | Average Roughness (Ra) | Root Mean Square Roughness (Rq) |

| Uncoated Silicon Substrate | 0.2 nm | 0.3 nm |

| Substrate Coated with this compound | 0.5 nm | 0.7 nm |

Scanning Electron Microscopy (SEM) for Morphology Analysis of Modified Materials

Scanning Electron Microscopy (SEM) is a powerful technique for analyzing the surface morphology of materials modified with this compound at the micro-scale. SEM utilizes a focused beam of electrons to scan the sample surface, generating images that reveal information about surface texture, composition, and the distribution of the silane coating.

When this compound is applied to porous materials or fillers, such as silica (B1680970), SEM is used to visualize how the silane treatment alters the particle surfaces. It can reveal whether the silane forms a continuous film or aggregates in specific locations. This is particularly important for composite materials, where the dispersion of the filler and its interaction with the polymer matrix are critical for performance.

SEM analysis, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can also provide elemental mapping of the surface. This allows for the confirmation and visualization of the silicon distribution from the silane on the substrate material, verifying the effectiveness of the surface functionalization process.

Thermal Analysis Techniques for Reaction Monitoring and Material Stability

Thermal analysis techniques are fundamental in studying the thermal stability, decomposition behavior, and phase transitions of this compound and materials incorporating it. These methods measure the physical and chemical properties of a substance as a function of temperature or time.

Thermogravimetric Analysis (TGA) for Decomposition and Volatilization Studies

Thermogravimetric Analysis (TGA) is a key method for determining the thermal stability and composition of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. For this compound, TGA provides a quantitative measure of its decomposition and volatilization profile.

A typical TGA thermogram for a material treated with this compound would exhibit several mass loss steps. An initial, low-temperature weight loss below 200°C is generally attributed to the desorption of physically bound water and solvents. Subsequent weight loss at higher temperatures corresponds to the decomposition of the organosilane itself. This can include the cleavage of the Si-C (butyl group) and Si-O (methoxy group) bonds. The temperature at which 5% weight loss occurs (Td5) is often used as a standard measure of the onset of thermal degradation.

By analyzing the residual mass at the end of the experiment, the amount of silane grafted onto a substrate can be estimated. This information is vital for assessing the efficiency of surface modification processes.

Table 2: Representative TGA Data for a Silica Substrate Functionalized with an Organosilane. This table presents hypothetical data to illustrate typical findings from a TGA experiment.

| Temperature Range | Mass Loss (%) | Assignment |

| 30°C - 200°C | 2.5% | Removal of adsorbed water and solvent |

| 200°C - 450°C | 8.0% | Decomposition of butyl and methoxy groups |

| > 450°C | 1.5% | Condensation of residual silanol groups |

| Final Residue at 800°C | 88.0% | Inorganic silica backbone |

Differential Scanning Calorimetry (DSC) for Phase Transition Investigations

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions (Tg).

For this compound itself, DSC could be used to determine its melting point and boiling point, providing data on its physical state at different temperatures. When this compound is used to modify a polymer, DSC can reveal changes in the polymer's thermal properties. For example, the grafting of the silane onto polymer chains can alter the glass transition temperature, indicating a change in chain mobility and the material's flexibility.

The technique is also sensitive to chemical reactions that involve a change in enthalpy, such as polymerization or cross-linking reactions of the silanol. Exothermic or endothermic peaks on the DSC curve can signify these processes, providing information on reaction temperatures and heats of reaction. nih.gov

Theoretical and Computational Chemistry of Butyl Dimethoxy Silanol

Quantum Mechanical Calculations

There are no specific published studies that have employed quantum mechanical calculations to investigate Butyl(dimethoxy)silanol.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions

No dedicated Density Functional Theory (DFT) studies on this compound were found. Such studies would be instrumental in providing insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. Furthermore, DFT calculations are essential for predicting spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which have not been computationally reported for this compound.

Ab Initio and Semiempirical Methods for Molecular Properties and Interactions

Similarly, a search for research utilizing ab initio or semiempirical methods to determine the molecular properties and interactions of this compound yielded no results. These methods, while varying in their level of theory and computational cost, are fundamental for calculating properties such as molecular geometry, dipole moment, and polarizability, and for studying intermolecular interactions, none of which have been documented for this specific molecule in computational studies.

Molecular Dynamics Simulations

The application of molecular dynamics (MD) simulations to understand the dynamic behavior of this compound has not been reported in the available literature.

Investigation of Conformational Preferences and Dynamics

There are no MD simulation studies that have investigated the conformational landscape and dynamic behavior of this compound. Such simulations would provide valuable information on the flexibility of the butyl chain and the rotation around the silicon-oxygen bonds, which influence the molecule's physical and chemical properties.

Modeling of Intermolecular Interactions in Condensed Phases and at Interfaces

No research was found on the use of molecular dynamics to model the intermolecular interactions of this compound in condensed phases (i.e., as a liquid) or at interfaces. This type of modeling is critical for understanding bulk properties and the behavior of the molecule in contact with other materials.

Computational Prediction of Reaction Pathways and Energetics

There is no available research on the computational prediction of reaction pathways and the associated energetics for reactions involving this compound. Such studies are vital for understanding its reactivity, stability, and potential mechanisms of decomposition or reaction with other chemical species, including the calculation of activation energies and transition state geometries.

Energy Surface Mapping for Hydrolysis and Condensation Processes

Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of chemical reactions, providing critical data on the hydrolysis and condensation of alkoxysilanes like this compound. The hydrolysis process involves the substitution of methoxy (B1213986) groups with hydroxyl groups, followed by the condensation of the resulting silanols to form siloxane bonds (Si-O-Si).

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the energetics of these processes. uni-leipzig.denih.gov These calculations help identify the transition states and determine the activation energy barriers for each step. For instance, studies on similar organoalkoxysilanes have shown that the hydrolysis rate is influenced by factors such as pH and the nature of the organic substituent. researchgate.netnih.gov

In neutral or acidic conditions, hydrolysis is often initiated by the protonation of an alkoxide group, which makes the silicon atom more susceptible to a nucleophilic attack by water. nih.gov Computational models can simulate this process, calculating the energy changes as the reactants move along the reaction coordinate to form products. The binding energy of water molecules to silanol (B1196071) groups is a key parameter in these simulations. Quantum chemical calculations on silanol groups at surfaces have shown that a water molecule can form stable hydrogen bonds with two silanol groups, with binding energies as significant as -48.82 kJ/mol. uni-leipzig.denih.gov The subsequent condensation reaction, where two silanols combine to form a siloxane bond and a water molecule, also has its energy profile mapped to understand its kinetics. For example, the activation energy for a silane (B1218182) grafting reaction onto a cellulose (B213188) surface, a process involving condensation, has been calculated to be 22.9 kJ/mol. ncsu.edu

Below is a data table summarizing representative calculated energies for key steps in silanol hydrolysis and condensation, based on studies of analogous systems.

| Reaction Step | Computational Method | System Studied | Calculated Energy |

| Water-Silanol Binding | B3LYP/6-31++G(d,p) | Water on Silicalite-1 Surface | -48.82 kJ/mol (Binding Energy) uni-leipzig.denih.gov |

| Water-Silanol Binding | B3LYP/6-31++G(d,p) | Water on Silicalite-1 Surface | -25.62 to -37.41 kJ/mol (Binding Energy) uni-leipzig.denih.gov |

| Silane Grafting on Cellulose | Transition State Theory | Methyltriethoxysilane on Cellulose | 22.9 kJ/mol (Activation Energy) ncsu.edu |

| Silane Hydrolysis | Not Specified | Methyl triethoxy silanes in methanol (B129727) | 50.09 kJ mol−1 (Activation Energy) nih.gov |

Catalytic Mechanism Investigations and Catalyst Design

The hydrolysis and condensation of this compound are often slow and require catalysts. Computational chemistry plays a crucial role in elucidating the mechanisms of these catalyzed reactions and in designing more efficient catalysts. jnu.ac.in

Catalytic Mechanisms: The reactions can be catalyzed by acids, bases, or even biocatalysts. nih.gov

Acid Catalysis: In acidic environments, a methoxy group on the silane is protonated, increasing the electrophilicity of the silicon atom. This facilitates a backside nucleophilic attack by a water molecule (for hydrolysis) or a neutral silanol (for condensation). nih.gov

Base Catalysis: Under basic conditions, a hydroxyl ion or a deprotonated silanol acts as the nucleophile, attacking the silicon atom. This process typically proceeds through a pentavalent intermediate or transition state via an SN2-Si mechanism. nih.gov Computational studies have also explored the possibility of an SN1-Si mechanism in neutral and acidic media, suggesting it can be more favorable. nih.gov

Biocatalysis: Enzymes like silicatein-α (Silα) have been shown to catalyze the condensation of organosilanols. mdpi.comresearchgate.net These enzymes offer a green chemistry approach, operating under mild conditions. Computational docking and molecular dynamics simulations can be used to study the interaction of the silanol substrate with the enzyme's active site, revealing the catalytic mechanism at a molecular level.

Catalyst Design: Insights from computational investigations guide the rational design of new catalysts. jnu.ac.in By understanding the transition state structures and the electronic requirements for catalysis, researchers can modify catalyst structures to lower activation energy barriers. For example, computational screening can identify Lewis acids with optimal properties for activating the Si-O bond. The design process involves creating computational models of catalyst-substrate complexes and calculating their reaction pathways to predict catalytic efficiency before attempting synthesis in the laboratory. jnu.ac.in

| Catalyst Type | Proposed Mechanism | Key Computational Insights |

| Acid | Protonation of alkoxide/silanol, followed by nucleophilic attack. Can be SN1-Si or SN2-Si. nih.gov | Stabilizes leaving groups and increases the electrophilicity of the silicon center. acs.org |

| Base | Nucleophilic attack by OH⁻ or deprotonated silanol via an SN2-Si mechanism. nih.gov | Formation of a hypervalent silicon intermediate is a key step. acs.org |

| Biocatalyst (e.g., Silicatein-α) | Enzyme-mediated condensation of silanols with alcohols or other silanols. mdpi.comresearchgate.net | Substrate binding in the active site orients the molecules for efficient reaction. |

Rational Design of this compound Architectures and Derivatives

Computational chemistry provides a powerful framework for the rational design of novel architectures and derivatives of this compound with tailored properties. mdpi.com This in silico approach accelerates the discovery of new molecules by predicting their characteristics before synthesis, saving significant time and resources. openmedicinalchemistryjournal.comnih.gov

The process of rational design involves several computational techniques:

Molecular Modeling: This allows for the three-dimensional visualization and manipulation of molecular structures. By modifying the butyl group (e.g., introducing branching or functional groups) or changing the alkoxy substituents, chemists can explore how structural changes affect properties like steric hindrance, reactivity, and solubility.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties. For this compound derivatives, QSAR could be used to predict hydrolysis rates or the thermal stability of the resulting polysiloxanes based on calculated molecular descriptors.

Virtual Screening: This technique involves computationally evaluating large libraries of virtual derivatives against a set of desired properties. openmedicinalchemistryjournal.comnih.gov For instance, if a derivative with a specific hydrolysis rate is needed, a library of potential structures can be screened in silico to identify the most promising candidates for synthesis.

Orbital Analysis: The analysis of molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into reactivity. hydrophobe.org For nucleophilic attack on the silicon atom, the energy and location of the LUMO are critical. Rational design can aim to modify the molecule to lower the LUMO energy or make it more accessible, thereby enhancing reactivity. hydrophobe.org

Through these methods, derivatives of this compound can be designed for specific applications, such as improved adhesion promoters, more durable coatings, or as precursors for advanced silicone materials.

| Computational Technique | Application in Rational Design | Predicted Properties |

| Molecular Modeling | 3D visualization and structural modification of derivatives. patsnap.com | Steric effects, conformational preferences, potential for intermolecular interactions. |

| QSAR | Building predictive models based on molecular descriptors. nih.gov | Hydrolysis/condensation rates, thermal stability, solubility. |

| Virtual Screening | High-throughput computational testing of virtual compound libraries. openmedicinalchemistryjournal.comnih.gov | Identification of lead candidates with optimized properties. |

| Molecular Orbital Analysis | Examination of frontier orbitals (HOMO/LUMO) to understand reactivity. hydrophobe.org | Susceptibility to nucleophilic/electrophilic attack, reaction kinetics. |

Advanced Materials Science Applications Derived from Butyl Dimethoxy Silanol

Sol-Gel Derived Hybrid Materials and Composites

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules, starting from a colloidal solution (sol) that evolves into an integrated network (gel). For silicon-based materials, this process typically involves the hydrolysis and polycondensation of precursors like alkoxysilanes. Butyl(dimethoxy)silanol, or its in-situ formation from a precursor like butyltrimethoxysilane (B94862), is central to creating organic-inorganic hybrid materials where the organic and inorganic components are linked by strong covalent bonds.

Synthesis and Structural Control of Organic-Inorganic Hybrid Networks

The synthesis of organic-inorganic hybrid networks using this compound via the sol-gel process allows for precise control over the final material's structure at the nanoscale. ipme.ru The process begins with the hydrolysis of a precursor's methoxy (B1213986) groups (Si-OCH₃) into reactive silanol (B1196071) groups (Si-OH), followed by the condensation of these silanols to form a stable, three-dimensional siloxane (Si-O-Si) network. russoindustrial.ru The non-hydrolyzable Si-C bond to the butyl group remains intact, effectively incorporating the organic moiety into the inorganic silica (B1680970) framework. ua.pt

The structural characteristics of the resulting hybrid network can be meticulously controlled by manipulating key synthesis parameters. The rate of hydrolysis and condensation reactions, and thus the final polymer structure (e.g., linear chains vs. highly cross-linked networks), is heavily influenced by factors such as the pH, water-to-silane ratio, catalyst, and solvent. researchgate.netgmidental.com For example, acid-catalyzed hydrolysis is typically rapid, leading to weakly branched polymers, whereas base-catalyzed condensation results in more highly branched, particle-like structures. The butyl group itself influences the processing by adding steric hindrance and modifying the polarity of the reacting species. This control allows for the creation of hybrid materials with tailored properties, combining the robustness of a silica network with the flexibility and functionality of the organic butyl group. researchgate.net

| Parameter | Effect on Sol-Gel Process | Resulting Network Structure |

| pH (Catalyst) | Controls the relative rates of hydrolysis and condensation reactions. | Acidic conditions (pH < 7) favor hydrolysis, leading to linear or randomly branched polymers. Basic conditions (pH > 7) favor condensation, leading to highly branched, colloidal particles. |

| Water/Silane (B1218182) Ratio | Determines the extent of hydrolysis. | A low ratio may result in incomplete hydrolysis, leaving residual methoxy groups. A high ratio promotes the formation of more silanol groups, leading to a higher cross-linking density. |

| Solvent | Affects precursor solubility and influences reaction rates. | The choice of solvent can impact gelation time and the porosity of the final dried gel. |

| Temperature | Influences the rates of all reactions (hydrolysis, condensation). | Higher temperatures accelerate both hydrolysis and condensation, leading to faster gelation times. |

Fabrication of Siloxane-Based Porous Materials (e.g., Aerogels, Mesoporous Silica)

Siloxane-based porous materials, such as aerogels and mesoporous silica, are renowned for their extremely low density, high porosity, and large surface area. activeaerogels.com The incorporation of this compound as a precursor in their synthesis allows for significant modification of their properties. When used in the sol-gel process, the butyl groups are integrated into the silica framework, replacing some of the rigid Si-O-Si bonds with more flexible Si-C linkages. activeaerogels.com

This organic functionalization has several key benefits. Firstly, it imparts hydrophobicity to the naturally hydrophilic silica surface, which is crucial for preventing the porous structure from collapsing due to water absorption. Secondly, the presence of the flexible butyl groups within the silica backbone can significantly improve the mechanical properties of the resulting aerogel, making it less brittle and more resilient to compressive stress. activeaerogels.com The synthesis process involves creating a wet gel via the hydrolysis and condensation of the silanol precursor, followed by a careful drying process (often using supercritical CO₂ extraction) that removes the solvent while preserving the delicate porous network. bohrium.com This approach enables the fabrication of tailored porous materials with controlled functionality for applications in thermal insulation, catalysis, and as sorbents. bohrium.comresearchgate.net

Integration in Display and Optoelectronic Applications

Organofunctional silanes are increasingly used in the electronics and optoelectronics fields to enhance performance and durability. sinosil.comdeepseasilicone.com Hybrid materials derived from this compound are valuable for creating functional coatings and encapsulation layers. The primary advantage of using these silane-based materials is their ability to form strong, durable bonds between dissimilar materials, such as an inorganic glass substrate and an organic polymer layer. deepseasilicone.comnycu.edu.tw

In display technology, hybrid sol-gel coatings can be applied to surfaces to serve as anti-reflection or anti-glare layers. deepseasilicone.com The silanol functionality ensures strong adhesion to the glass, while the butyl groups at the surface can lower the refractive index and provide a hydrophobic, easy-to-clean finish. sinosil.com Furthermore, in devices like Organic Light-Emitting Diodes (OLEDs), silane-based materials are used as encapsulants to protect the sensitive organic layers from moisture and oxygen, thereby significantly extending the device's lifespan. deepseasilicone.com The ability to form a dense, cross-linked, and hydrophobic barrier makes these materials ideal for enhancing the long-term reliability of optoelectronic components. deepseasilicone.com

Polymer and Composite Materials Engineering

In polymer and composite engineering, this compound serves as a critical additive for modifying interfaces and creating robust networks. Its bifunctional nature allows it to act as a molecular bridge between inorganic fillers and organic polymer matrices and to function as a crosslinking agent to enhance the mechanical properties of polymers.

Role of this compound in Silane Coupling Agent Technology

Silane coupling agents are essential for creating strong and durable composite materials by promoting adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices. russoindustrial.runbinno.comspecialchem.com this compound, or its precursor, functions as an effective coupling agent through a well-defined chemical mechanism. hengdasilane.com The process begins with the hydrolysis of the methoxy groups into reactive silanol groups. These silanols then condense with hydroxyl groups present on the surface of inorganic fillers, forming strong, covalent siloxane bonds (Si-O-Si). russoindustrial.rusinosil.com

Simultaneously, the non-polar butyl group projects away from the filler surface and into the organic polymer matrix. sunfar-silicone.com This organophilic tail becomes physically entangled or co-reacts with the polymer chains, creating a robust link across the interface. russoindustrial.ru This molecular bridge improves stress transfer from the polymer to the filler, enhancing the composite's mechanical properties, such as tensile strength and modulus. specialchem.comnih.gov Studies have shown that dimethoxy-type silanes can offer enhanced performance in rubber composites compared to their trimethoxy counterparts, leading to improvements in abrasion resistance and other key properties. nih.govresearchgate.net

| Property | Effect of Silane Coupling Agent | Mechanism |

| Adhesion | Significantly improved between inorganic filler and organic polymer. | Formation of covalent Si-O-Inorganic bonds at the filler surface and entanglement/reaction of the butyl group with the polymer matrix. russoindustrial.rusinosil.com |

| Mechanical Strength | Increased tensile strength, modulus, and abrasion resistance. | Enhanced stress transfer across the interfacial boundary from the polymer to the reinforcing filler. nih.gov |

| Filler Dispersion | Improved dispersion and reduced agglomeration of filler particles. | The silane treatment modifies the filler surface from hydrophilic to more organophilic, improving compatibility with the polymer. specialchem.com |

| Processing | Reduced viscosity of the filler/polymer mixture. | Improved wetting of the filler by the polymer resin leads to easier processing. sunfar-silicone.com |

Crosslinking Agents in Polymer Networks and Elastomers

This compound can be employed as a crosslinking agent to form three-dimensional networks in polymers and elastomers, thereby altering their mechanical and thermal properties. researchgate.net The crosslinking mechanism relies on the condensation reaction of the silanol group. A silanol group on one polymer chain can react with a silanol or a hydrolyzable alkoxy group on an adjacent chain to form a stable and flexible siloxane (Si-O-Si) crosslink. researchgate.net

This introduction of chemical crosslinks transforms a collection of individual polymer chains into a single, continuous network. The resulting crosslinked material exhibits improved properties, including increased tensile strength, enhanced solvent resistance, and greater thermal stability. researchgate.netresearchgate.net In elastomers, the crosslinking process, often called vulcanization, is what converts the raw, tacky polymer into a strong, elastic material suitable for applications like seals and vibration dampeners. mdpi.com The density of these crosslinks is a critical parameter that can be controlled to fine-tune the final properties of the material; a higher crosslink density generally leads to a stiffer, harder material, while a lower density results in a more flexible and elastic one. nih.govmdpi.com The effect of crosslinking on mechanical properties can be significant, often leading to a substantial increase in the material's elastic modulus. mdpi.com

Development of Silane-Terminated Prepolymers for Advanced Adhesives and Sealants

Silane-terminated prepolymers (STPs) are foundational to modern high-performance adhesives and sealants, offering a balance of the advantageous properties of both polyurethane and silicone technologies. scirp.orgscirp.org These hybrid systems are prized for their low toxicity, as they are often isocyanate-free, and their ability to cure in the presence of ambient moisture. scirp.orgscirp.org The fundamental structure of an STP consists of a polymer backbone, such as a polyether or polyurethane, which is end-capped with reactive alkoxysilane groups. scirp.orgscirp.org

The synthesis of these prepolymers often involves the reaction of a polyol with a diisocyanate to form a polyurethane backbone with terminal isocyanate groups. These reactive ends are then capped with a silane that has a functional group capable of reacting with the isocyanate, such as an aminosilane. scirp.org Alternatively, α-silane-terminated polymers can be synthesized where the silyl (B83357) groups are irreversibly joined to the polymer chain via a stable urethane (B1682113) bond. scirp.org

The curing mechanism for adhesives and sealants formulated with these prepolymers is a two-step process initiated by atmospheric moisture. scirp.org First, the methoxy groups on the silicon atom of the terminal silane undergo hydrolysis to form reactive silanol (Si-OH) groups. scirp.org Subsequently, these silanol groups condense with each other or with other alkoxysilane groups to form stable siloxane (Si-O-Si) cross-links. scirp.org This process results in a durable, three-dimensional network that provides the adhesive or sealant with its final mechanical properties. scirp.org The use of silane-terminated prepolymers allows for the formulation of products that cure without bubbling, even under challenging environmental conditions. scirp.org

| Property | Description | Reference |

| Curing Mechanism | Moisture-initiated hydrolysis and condensation of terminal alkoxysilane groups. | scirp.org |

| Key Intermediates | Silanol (Si-OH) groups formed during hydrolysis. | scirp.org |

| Final Linkage | Stable siloxane (Si-O-Si) bonds forming a cross-linked network. | scirp.org |

| Primary Advantage | Isocyanate-free formulations, leading to lower toxicity and enhanced safety. | scirp.orgscirp.org |

Surface Functionalization and Coating Technologies

Inorganic substrates like silica (SiO₂) and aluminum (Al) possess surface hydroxyl groups (silanols on silica, aluminols on aluminum) that can serve as reactive sites for chemical modification. chalmers.seresearchgate.net Organosilanes, including those with methoxy groups like this compound, can covalently bond to these surfaces. chalmers.seresearchgate.net The process typically begins with the hydrolysis of the methoxy groups on the silane in the presence of surface moisture, forming silanol groups. researchgate.net These newly formed silanols then condense with the hydroxyl groups on the substrate, creating stable Si-O-Si or Si-O-Al bonds and anchoring the butyl group to the surface. chalmers.seresearchgate.net

This chemical grafting of the organosilane onto the inorganic surface fundamentally alters its properties. For instance, the attachment of the nonpolar butyl groups can transform a hydrophilic silica surface into a hydrophobic one. chalmers.se This modification is crucial in applications where controlled wetting and dispersion of inorganic fillers in a polymer matrix are required. The effectiveness of this surface modification can be characterized by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which can detect the changes in surface functional groups, and Thermo Gravimetric Analysis (TGA), which can quantify the amount of grafted silane. icrc.ac.ir

Silane coupling agents are instrumental in enhancing the adhesion between dissimilar materials, particularly at the interface of organic polymers and inorganic substrates. nih.govacs.org The adhesion promotion mechanism is multifaceted. The methoxy groups of the silane react with the inorganic surface, as described above, forming a strong covalent bond. nih.govacs.org The organic part of the silane molecule, in this case, the butyl group, extends away from the surface and can physically or chemically interact with the polymer matrix of an adhesive, sealant, or coating. nih.govacs.org

This dual reactivity allows the silane to act as a molecular bridge, improving the interfacial strength and durability of the bond. nih.govacs.org Studies have shown that the presence of an amino silane at a silica interface with an acrylic polymer adhesive leads to the formation of ionic bonds between the amine groups of the silane and carboxylic acid functionalities in the polymer, significantly enhancing adhesion. nih.govacs.org While this compound lacks an amino group, the principle of interfacial chemical coupling via its methoxy groups remains a key aspect of its function as an adhesion promoter. nih.govacs.org This improved adhesion is critical for the long-term performance of bonded assemblies, especially in demanding applications. nbinno.com

| Interface Component | Interaction with Silane | Resulting Bond/Interaction | Reference |

| Inorganic Substrate (e.g., Silica, Glass) | Methoxy head groups of the silane react with surface silanols. | Covalent Si-O-Si chemical bond. | nih.govacs.org |

| Organic Polymer Matrix | The organofunctional group of the silane interacts with the polymer. | Can include ionic bonds (with functional polymers) or van der Waals forces. | nih.govacs.org |

The creation of water-repellent surfaces is a significant area of materials science, with applications ranging from self-cleaning coatings to anti-icing surfaces. Organosilanes with alkyl groups are highly effective in creating hydrophobic surfaces. nbinno.com When a compound like butyltrimethoxysilane is applied to a surface, the methoxy groups hydrolyze and bond with the substrate, leaving the butyl groups oriented outwards. nbinno.com This layer of nonpolar alkyl chains imparts a low surface energy, causing water to bead up and roll off easily. nbinno.com

Catalytic Applications in Material Synthesis and Chemical Transformations

Beyond surface modification, certain organosilanes play a crucial role as components in catalytic systems, influencing the outcome of polymerization reactions and other chemical transformations.

Ziegler-Natta catalysts are a cornerstone of the polymer industry, particularly for the production of polyolefins like polypropylene. wikipedia.org These catalyst systems are typically composed of a transition metal compound (e.g., titanium tetrachloride) supported on magnesium chloride, and an organoaluminum cocatalyst. wikipedia.orgnih.gov To control the stereochemistry of the resulting polymer, an external electron donor is often added to the polymerization system. nih.gov

Alkoxysilanes are widely used as external donors in modern Ziegler-Natta catalysis for propylene (B89431) polymerization. nih.gov Compounds like diisopropyl dimethoxy silane have been shown to influence the catalyst's activity and selectivity, leading to a significant increase in the isotactic index of the polypropylene. nbinno.com This enhancement in stereoregularity results in a polymer with desirable properties such as increased stiffness and clarity. nbinno.com The external donor is thought to moderate the polymerization process, leading to improved production efficiency by increasing the yield of polymer per unit of catalyst. nbinno.com While specific research on the use of this compound as an external donor in Ziegler-Natta catalysis is not widely documented, the presence of the dimethoxy silane functionality suggests it could potentially play a similar role in controlling catalyst performance and polymer properties.

Lewis Acid Catalysis for Oligosiloxane Synthesis

The synthesis of oligosiloxanes, which are oligomers of siloxane, is a critical process in the development of advanced silicone-based materials. Lewis acid catalysis has emerged as a powerful method for controlling the polymerization of silane monomers to form oligosiloxanes with well-defined structures and molecular weights. While direct studies on this compound are not prevalent in the reviewed literature, the principles of Lewis acid-catalyzed siloxane bond formation provide a strong framework for understanding its potential role.

The general mechanism for oligosiloxane synthesis via Lewis acid catalysis often involves the activation of a silane monomer by the Lewis acid, followed by nucleophilic attack by a silanol. For instance, the Piers-Rubinsztajn reaction involves the condensation of a hydrosilane and an alkoxysilane, a process that can be extended to the dehydrocoupling of hydrosilanes with silanols to yield disiloxanes nih.govbohrium.com. In such a reaction, a species like this compound could serve as the silanol component, reacting with a hydrosilane in the presence of a Lewis acid catalyst.

A variety of Lewis acids have been employed for these transformations, with fluorinated boranes like tris(pentafluorophenyl)borane, B(C₆F₅)₃, and its hydrated form, (C₆F₅)₃B(OH₂), showing significant promise due to their high activity and stability nih.govbohrium.comnih.gov. These catalysts can facilitate the formation of siloxane bonds under mild conditions with low catalyst loadings and high yields nih.govbohrium.com.

The reaction pathway typically involves the coordination of the Lewis acid to an oxygen or hydrogen atom of the silanol, enhancing its reactivity towards a silicon center. In the context of this compound, the Lewis acid could activate the silanol group, making it a more potent nucleophile for attacking another silicon atom, or it could activate a partner silane, making it more susceptible to nucleophilic attack. The presence of the butyl group would influence the steric environment around the silicon atom, potentially affecting the rate and selectivity of the polymerization.

The table below summarizes representative Lewis acid-catalyzed reactions for the synthesis of oligosiloxanes, highlighting the diversity of silane precursors and catalysts. This compound could conceptually be utilized in similar reaction schemes.

| Precursor 1 | Precursor 2 | Lewis Acid Catalyst | Product | Reference |

| Hydrosilane (R₃SiH) | Silanol (R'₃SiOH) | (C₆F₅)₃B(OH₂) | Disiloxane (R₃Si-O-SiR'₃) | nih.govbohrium.com |

| Hydrosilane (R₃SiH) | Alkoxysilane (R'₃SiOR") | B(C₆F₅)₃ | Disiloxane (R₃Si-O-SiR'₃) | nih.gov |

| Dihydrosilane (R₂SiH₂) | Water | (C₆F₅)₃B(OH₂) | Cyclic or Linear Oligosiloxanes | nih.govfrontiersin.org |

Silanol-Mediated Reactions for Selective Transformations

Silanols, including monoalkylsilanols like this compound, possess a unique combination of steric and electronic properties that can be harnessed for selective chemical transformations. The silanol group (Si-OH) can act as a proton donor, a proton acceptor, or a nucleophile, enabling it to participate in a variety of catalytic cycles. While specific applications of this compound in this context are not widely reported, the general reactivity of silanols provides a basis for understanding its potential.

One area where silanols can play a crucial role is in acid-catalyzed condensation reactions. The silanol moiety can facilitate proton transfer, a key step in many condensation processes. For example, in the condensation of benzamide (B126) with glyoxal, various acid catalysts are employed to promote the reaction mdpi.com. A silanol could potentially mediate such a reaction by forming hydrogen bonds with the substrates and facilitating the necessary proton transfers.

Furthermore, the steric bulk of the butyl group in this compound could be exploited to achieve shape-selective transformations. In the alkylation of 2-methoxynaphthalene (B124790) with tert-butanol, for instance, the use of shape-selective zeolite catalysts leads to the preferential formation of specific isomers iitm.ac.in. Similarly, a bulky silanol could act as a "proton shuttle" or a co-catalyst in conjunction with a solid acid, influencing the stereochemical outcome of a reaction by sterically directing the approach of the reactants to the active site.

The table below outlines types of selective transformations where silanols could potentially play a mediating role, based on analogous acid-catalyzed processes.

| Reaction Type | Catalyst System | Potential Role of this compound | Reference (Analogous System) |

| Aldehyde Condensation | Brønsted or Lewis Acids | Proton shuttle, steric director | researchgate.net |

| Friedel-Crafts Alkylation | Solid Acid Zeolites | Co-catalyst, modifying active site accessibility | iitm.ac.inresearchgate.net |

| Esterification | Acid Catalysts | Activating the carbonyl group via hydrogen bonding | N/A |

Nano-materials and Nanotechnology Integration

The integration of organosilicon compounds with nanomaterials is a cornerstone of modern materials science, enabling the development of functional materials with tailored properties. This compound, with its reactive silanol group and its butyl and dimethoxy functionalities, is a potential candidate for both surface modification of existing nanostructures and as a component in the synthesis of novel nanomaterials.

Surface Modification of Nanostructures for Functional Applications

The surface modification of nanostructures is crucial for improving their stability, dispersibility, and for introducing new functionalities. Silane coupling agents are widely used for this purpose due to their ability to form stable covalent bonds with the surfaces of various nanomaterials, particularly those with hydroxyl groups, such as silica and metal oxides cd-bioparticles.comnih.gov.

While direct application of this compound for surface modification is not extensively documented, its structure suggests it could be a valuable tool for this purpose. The dimethoxy groups can be hydrolyzed to form reactive silanol groups, which can then condense with surface hydroxyl groups on a nanostructure, covalently linking the butyl moiety to the surface. This process would alter the surface properties of the nanomaterial, for example, by increasing its hydrophobicity due to the presence of the nonpolar butyl chains. This is analogous to the use of other alkylsilanes for modifying the surfaces of silica nanoparticles and other nanomaterials nih.govmdpi.com.

The table below presents examples of silanes used for the surface modification of various nanostructures, illustrating the versatility of this approach. This compound could be employed in similar applications to impart a hydrophobic character to the nanomaterial surface.

| Nanostructure | Silane Coupling Agent | Purpose of Modification | Reference |

| Fumed Silica Nanoparticles | Methacryloxypropyltrimethoxy silane | Enhance compatibility with a polymer matrix | icrc.ac.ir |

| Synthetic Antiferromagnetic Nanoparticles | 3-aminopropyltrimethoxysilane | Improve colloidal stability and enable biomolecule conjugation | nih.gov |

| Mesoporous Silica Nanoparticles | Polyethylene glycol (PEG) silanes | Enhance biocompatibility and circulation time for drug delivery | mdpi.com |

| Aluminum Plates | 3-mercaptopropyltrimethoxysilane | Enhance adhesion with butyl rubber | mdpi.com |

Role in Synthesis of Novel Nanomaterials

Organosilanes can also play a direct role in the synthesis of novel nanomaterials, acting as precursors or as agents to control the growth and morphology of nanoparticles. For instance, the pyrolysis of silane is a common method for producing silicon nanoparticles buffalo.edu. While this compound is not a direct precursor for pure silicon nanoparticles, it could be used in co-condensation reactions with other silanes, such as tetraethoxysilane (TEOS), to synthesize hybrid organic-inorganic nanomaterials.

In such a synthesis, the this compound would be incorporated into the silica network, introducing butyl groups throughout the material. This would result in a nanomaterial with modified properties, such as increased hydrophobicity and potentially altered porosity and mechanical strength. This approach is similar to the use of organotrimethoxysilanes in the synthesis of organically functionalized mesoporous silica nanospheres .

Furthermore, this compound could be used as a capping agent during the synthesis of nanoparticles. By adsorbing onto the surface of growing nanoparticles, it could control their final size and prevent aggregation. The butyl groups would then provide a hydrophobic shell around the nanoparticles, enhancing their dispersibility in nonpolar solvents. This is a common strategy in the synthesis of colloidal nanoparticles, including quantum dots and metallic nanoparticles nih.gov.

The potential roles of this compound in the synthesis of novel nanomaterials are summarized in the table below, based on the established functions of other organosilanes.

| Role in Synthesis | Mechanism | Resulting Nanomaterial | Reference (Analogous System) |

| Co-precursor | Co-condensation with a silica precursor (e.g., TEOS) | Butyl-functionalized silica nanoparticles | |

| Capping Agent | Adsorption onto the surface of growing nanoparticles | Size-controlled, surface-functionalized nanoparticles | nih.gov |

| Reinforcing Agent Modifier | Modification of reinforcing fillers (e.g., boron nitride) for nanocomposites | Nanocomposites with enhanced thermal and mechanical properties | semanticscholar.org |

Future Research Directions and Emerging Paradigms for Butyl Dimethoxy Silanol

Advanced Reaction Engineering for Scalable and Efficient Synthesis

The transition of Butyl(dimethoxy)silanol from laboratory-scale synthesis to industrial-level production necessitates the development of advanced reaction engineering strategies. Current methods for producing organosilanols often involve the hydrolysis of organosilanes, such as halosilanes or alkoxysilanes. sigmaaldrich.comwikipedia.org Future research should focus on optimizing these processes for scalability, efficiency, and sustainability.

A promising avenue lies in the exploration of novel catalytic systems. For instance, the use of low-cost and efficient catalysts, such as cesium carbonate, has shown potential for the hydrolysis of hydrosilanes under mild conditions, offering high yields and broad substrate compatibility. researchgate.net Investigating similar catalytic approaches for the synthesis of this compound could lead to more economical and environmentally friendly production methods.